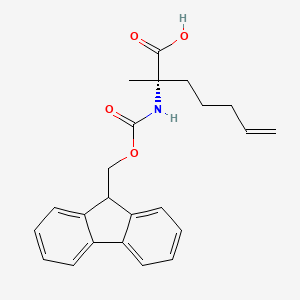

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activities of compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid. For instance, derivatives synthesized from similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The evaluation of these compounds typically involves determining their minimum inhibitory concentrations (MICs), which provides insight into their efficacy against various pathogens .

Cancer Research

The compound's structural analogs are being investigated for their potential anti-cancer properties. The fluorenylmethoxycarbonyl (Fmoc) group is known to facilitate the formation of peptide bonds, which can be crucial in developing peptide-based therapeutics aimed at targeting cancer cells. Studies have demonstrated that specific modifications to the Fmoc group can lead to enhanced selectivity and potency against cancerous tissues .

Peptide Synthesis

Solid-phase Peptide Synthesis (SPPS)

this compound is widely utilized as a building block in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, making it easier to assemble complex peptides. This method has been instrumental in synthesizing biologically active peptides that require precise control over amino acid sequences .

Drug Development

Formulation of Peptide Drugs

In drug formulation, this compound can serve as an essential intermediate for synthesizing peptide drugs. Its ability to form stable linkages with other pharmacophores enhances the bioavailability and stability of the resulting drug candidates. Researchers are exploring its use in creating prodrugs that can improve therapeutic outcomes by enhancing solubility and absorption rates in biological systems .

Case Studies

作用机制

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions. This selective deprotection allows for the stepwise assembly of peptides with high precision .

相似化合物的比较

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylheptanoic acid: Similar structure but lacks the double bond in the hept-6-enoic acid moiety.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhexanoic acid: Similar structure but with a shorter carbon chain.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpentanoic acid: Similar structure but with an even shorter carbon chain.

Uniqueness

The presence of the double bond in the hept-6-enoic acid moiety of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid provides unique reactivity and structural features that can be exploited in various chemical transformations and applications .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, an amino group, and a double bond within its heptenoic acid structure. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The stereochemistry at the 2 position contributes to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

-

Antimicrobial Activity :

- Research indicates that derivatives of fluorenone, including this compound, exhibit antimicrobial properties against various bacterial strains. The presence of the fluorenyl group is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells and exerting its inhibitory effects on growth .

- Antitumor Activity :

- Neuroprotective Effects :

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and replication, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria .

- Cell Cycle Modulation : Research suggests that this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression and activating apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Topoisomerase inhibition | |

| Neuroprotection | Modulation of neurotransmitter systems |

Notable Studies

-

Antimicrobial Efficacy :

A study demonstrated that fluorenone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics . -

Antitumor Potential :

In vitro studies revealed that certain modifications to the fluorenone structure enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapeutics . -

Neuroprotective Mechanisms :

Investigations into the neuroprotective effects indicated that compounds similar to this compound can mitigate oxidative stress in neuronal cells, which is pivotal in neurodegenerative disease models .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670477 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-73-2 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。